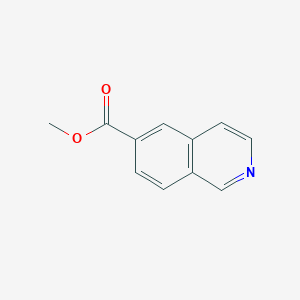

Methyl isoquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl isoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPWZEOLHRROQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264490 | |

| Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173089-82-2 | |

| Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173089-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isoquinolinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl isoquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Isoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for methyl isoquinoline-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details established synthetic routes, including modern palladium-catalyzed reactions and classical isoquinoline syntheses. Experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison and reproducibility. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.

Palladium-Catalyzed Carbonylation of 6-Bromoisoquinoline

A highly effective and direct method for the synthesis of this compound involves the palladium-catalyzed carbonylation of 6-bromoisoquinoline. This modern approach offers good yields and utilizes readily available starting materials.

Synthesis of the Precursor: 6-Bromoisoquinoline

The necessary starting material, 6-bromoisoquinoline, can be synthesized from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal through a Pomeranz-Fritsch type reaction.

A mixture of 4-bromobenzaldehyde (300.0 g, 1620.0 mmol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1620 mmol) in anhydrous toluene (1.5 L) is refluxed under a Dean-Stark condenser for 12 hours. The solution is then concentrated under vacuum. The residue is dissolved in anhydrous THF and cooled to -10 °C. Ethyl chloroformate (193.3 mL, 1782 mmol) is added, and the mixture is stirred for 10 minutes at -10 °C before being allowed to warm to room temperature. Subsequently, trimethyl phosphite (249.6 mL, 1782.0 mmol) is added dropwise, and the reaction mixture is stirred for 10 hours at room temperature. The solvent is evaporated under vacuum. The residue is dissolved in anhydrous DCM (1.5 L) and stirred for 30 minutes. The reaction mixture is cooled to 0 °C, and titanium tetrachloride (1.2 L, 6480 mmol) is added dropwise. The reaction mixture is stirred at 40 °C for 6 days. The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with a 6N aqueous NaOH solution. The resulting suspension is extracted three times with ethyl acetate. The combined organic layers are then extracted with 3 M HCl. The acidic aqueous solution is adjusted to a pH of 7-8 with a 3N NaOH solution and extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide the crude product. The crude compound is dissolved in a minimum amount of DCM and precipitated with pentane to yield 6-bromoisoquinoline as a light brown solid.[1]

Quantitative Data: Synthesis of 6-Bromoisoquinoline

| Parameter | Value |

| Starting Materials | 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal |

| Key Reagents | Toluene, Ethyl chloroformate, Trimethyl phosphite, Titanium tetrachloride |

| Reaction Time | 12 h (acetal formation) + 10 h (cyclization precursor) + 6 days (cyclization) |

| Reaction Temperature | Reflux (toluene), -10 °C to RT, 40 °C |

| Yield | 35% |

Palladium-Catalyzed Carbonylation

This key step introduces the carboxylate functionality at the 6-position of the isoquinoline ring.

In a suitable pressure reactor, dissolve 6-bromoisoquinoline (10.0 g, 48 mmol) in a 1:1 mixture of DMF and methanol (total volume 200 ml). To this solution, slowly add sodium acetate (5.0 g, 61 mmol), palladium(II) acetate (2.8 g, 12 mmol), and triphenylphosphine (3.8 g, 14 mmol). The reaction vessel is purged with carbon monoxide gas (3 bar) three times. The reaction mixture is then heated to 95-105 °C under a 3 bar atmosphere of carbon monoxide for 15 hours. The reaction progress can be monitored by LC/MS. Upon completion, the reaction mixture is filtered through celite, eluting with ethyl acetate, and the filtrate is concentrated by distillation under reduced pressure. The residue is dissolved in ethyl acetate and washed three times with water and once with saturated brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluting with a gradient of 10% to 35% ethyl acetate in hexanes) to afford this compound as a white powder.[2]

Quantitative Data: Palladium-Catalyzed Carbonylation

| Parameter | Value |

| Starting Material | 6-Bromoisoquinoline |

| Key Reagents | Methanol, Carbon Monoxide, Pd(OAc)₂, PPh₃, NaOAc |

| Solvent | DMF/Methanol (1:1) |

| Reaction Time | 15 hours |

| Reaction Temperature | 95-105 °C |

| Pressure | 3 bar CO |

| Yield | 78% |

Diagram of the Palladium-Catalyzed Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Classical Isoquinoline Synthesis Routes

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. To synthesize isoquinoline-6-carboxylic acid via this route, the required starting materials would be 4-formylbenzoic acid and aminoacetaldehyde diethyl acetal. The reaction proceeds in two main stages: the formation of the benzalaminoacetal followed by the acid-catalyzed cyclization.[3][4]

Diagram of the Pomeranz-Fritsch Reaction Pathway

References

Chemical and physical properties of methyl isoquinoline-6-carboxylate

An In-depth Technical Guide to Methyl Isoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is an organic compound featuring an isoquinoline bicyclic heteroaromatic system with a methyl ester group at the 6-position.[1] Its chemical identifiers are CAS Number 173089-82-2 and molecular formula C₁₁H₉NO₂.[1] This molecule has gained significant interest in the field of biomedical research, particularly for its role in cellular quality control mechanisms. Recent studies have identified it as a bioactive small molecule secreted by certain probiotics that can induce PRKN/parkin-mediated mitophagy, a critical process for clearing damaged mitochondria.[2][3] This activity suggests its potential as a therapeutic lead for neurodegenerative disorders such as Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[2][4]

Chemical and Physical Properties

The experimental data for the physical properties of this compound are not widely reported. The information available is a combination of data from chemical suppliers and computational predictions.

| Property | Data | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Isoquinolinecarboxylic acid, methyl ester | [1] |

| CAS Number | 173089-82-2 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Predicted XlogP | 2.1 | [5] |

| Storage | Room temperature | [6] |

Spectroscopic and Analytical Data

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl ester protons (-OCH₃), expected to be in the range of 3.8-4.0 ppm.

-

¹³C NMR: The spectrum would display signals for the nine aromatic carbons of the isoquinoline core, the carbonyl carbon of the ester (typically in the 165-175 ppm region), and the methyl carbon of the ester group (around 50-55 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically found between 1700 and 1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 187.19. Predicted adducts for high-resolution mass spectrometry include [M+H]⁺ at m/z 188.07060 and [M+Na]⁺ at m/z 210.05254.[5]

Experimental Protocols

This compound can be synthesized from its corresponding carboxylic acid and is used as a starting material for further chemical modifications.

Synthesis via Fischer Esterification (Representative Protocol)

This protocol is based on the standard Fischer esterification method for converting a carboxylic acid to a methyl ester.[7]

-

Reaction Setup: Suspend isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol, using a sufficient volume to ensure stirring (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq).

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture and pour it over crushed ice. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Bromination of this compound

This protocol describes the bromination of the isoquinoline ring using N-Bromosuccinimide (NBS).[8]

-

Reaction Setup: Dissolve this compound (1.0 eq, 200 mg, 1.1 mmol) in acetic acid (30 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (2.0 eq, 393 mg, 2.2 mmol) to the solution.

-

Reaction: Stir the reaction mixture at 90 °C for 12 hours.

-

Work-up: After completion, cool the mixture to room temperature and remove the solvent in vacuo.

-

Neutralization: Add aqueous sodium bicarbonate solution to adjust the pH to 8-9.

-

Extraction and Purification: Extract the product with ethyl acetate (30 mL) and purify as required.

Reduction to Isoquinolin-6-ylmethanol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using sodium borohydride.[9]

-

Reaction Setup: Dissolve this compound (1.0 eq, 0.50 g, 2.67 mmol) in absolute ethanol (25 mL) in a round-bottomed flask and cool to 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (4.0 eq, 404 mg, 10.68 mmol) to the solution.

-

Reaction: Stir the mixture under reflux for 4 hours.

-

Quenching: Cool the solution to 0 °C and quench the reaction by the slow addition of 6N aqueous HCl (2.0 mL).

-

Basification and Extraction: Stir the mixture at room temperature for 20 minutes, then basify with an appropriate base and extract the product into an organic solvent.

-

Purification: Dry and concentrate the organic extracts. Purify the crude alcohol product by column chromatography.

Biological Activity and Signaling Pathway

This compound (MI6C) has been identified as a key bioactive metabolite produced by the probiotics Saccharomyces boulardii and Lactococcus lactis. It functions as an inducer of PRKN/parkin-mediated mitophagy, a selective form of autophagy that removes damaged or dysfunctional mitochondria.[2][3]

The induction of mitophagy is critical for cellular health, and its impairment is linked to the pathology of Parkinson's disease.[4] In cellular and Drosophila models of Parkinson's, MI6C was shown to promote the clearance of damaged mitochondria and restore motor function, highlighting its neuroprotective potential.[2][3]

The signaling pathway is initiated by mitochondrial damage or stress, which leads to the stabilization of the protein PINK1 on the outer mitochondrial membrane (OMM). PINK1 then recruits and activates the E3 ubiquitin ligase Parkin (PRKN) from the cytosol. Parkin ubiquitinates various OMM proteins, which serves as a signal for the autophagic machinery to engulf the mitochondrion in a phagophore, which matures into an autophagosome. Finally, the autophagosome fuses with a lysosome, leading to the degradation of the mitochondrion and its contents. MI6C acts as a stimulus that promotes this pathway.[2][3][4]

Caption: PRKN-mediated mitophagy pathway induced by this compound.

References

- 1. CAS 173089-82-2: 6-Isoquinolinecarboxylic acid, methyl est… [cymitquimica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. PRKN/parkin-mediated mitophagy is induced by the probiotics Saccharomyces boulardii and Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) - Google Patents [patents.google.com]

The Emerging Therapeutic Potential of Methyl Isoquinoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoquinoline-6-carboxylate, a member of the diverse isoquinoline alkaloid family, is gaining recognition for its specific and potent biological activities. While the broader class of isoquinoline alkaloids is known for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties, recent research has pinpointed a key role for this compound in the induction of mitophagy. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its neuroprotective potential via the regulation of mitochondrial quality control. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development in this promising area.

Introduction: The Isoquinoline Alkaloid Landscape

Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds that have long been a fertile source for drug discovery.[1] Found predominantly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these compounds are characterized by a core isoquinoline scaffold.[2] Their wide range of biological activities has been extensively documented and includes:

-

Anticancer Effects: Many isoquinoline alkaloids exhibit potent cytotoxic activity against various cancer cell lines.[3][4] Their mechanisms of action often involve inducing cell cycle arrest, apoptosis, and autophagy.[5][6] Some have been shown to interact directly with DNA and RNA or inhibit enzymes crucial for cancer cell proliferation.[5]

-

Anti-inflammatory Activity: Isoquinoline alkaloids are known to possess significant anti-inflammatory properties.[7] For instance, the novel isoquinoline alkaloid Litcubanine A has been shown to regulate the NF-κB signaling pathway in macrophages, a key pathway in inflammatory responses.[8]

-

Antimicrobial Properties: Research has demonstrated the efficacy of various isoquinoline alkaloids against a range of pathogenic bacteria and fungi.[9][10]

-

Neuroprotective Effects: A growing body of evidence highlights the neuroprotective potential of isoquinoline alkaloids.[11] These compounds can exert their effects through various mechanisms, including reducing oxidative stress and inflammation within the nervous system.[11]

This compound, as a derivative of this versatile scaffold, is now emerging as a molecule of significant interest, with specific and well-defined biological activity.

Core Biological Activity: Induction of Mitophagy

Recent groundbreaking research has identified this compound (MI6C) as a potent inducer of PRKN/parkin-mediated mitophagy.[3][5] This process is a critical cellular quality control mechanism for the removal of damaged or dysfunctional mitochondria, and its impairment is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease.[3][5]

Quantitative Data

A key study demonstrated that this compound promotes the recruitment of PRKN to mitochondria in a dose-dependent manner. This is a crucial initial step in the mitophagy pathway.

| Compound | Biological Activity | Assay System | EC50 Value | Reference |

| This compound | PRKN Recruitment to Mitochondria | GFP-PRKN HEK293 cells | ~10 µM | [5] |

Signaling Pathway

This compound has been shown to upregulate several key events in the PRKN-mediated mitophagy pathway.[3][5] Upon mitochondrial depolarization (a sign of damage), the kinase PINK1 accumulates on the outer mitochondrial membrane. This initiates the recruitment of the E3 ubiquitin ligase PRKN from the cytosol. PRKN then ubiquitinates various outer mitochondrial membrane proteins, including MFN2. This ubiquitination serves as a signal for the autophagosome to recognize and engulf the damaged mitochondrion, leading to its degradation by lysosomes. This compound facilitates this process, enhancing the cell's ability to clear dysfunctional mitochondria.

Caption: PRKN-mediated mitophagy pathway upregulated by this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the biological activity of this compound.

PRKN Recruitment Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing GFP-tagged PRKN (GFP-PRKN HEK293).

-

Methodology:

-

Cells are plated in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a dose range of this compound or a vehicle control (e.g., DMSO).

-

Mitochondrial depolarization is induced using a protonophore such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

-

Following incubation, cells are fixed and stained with a mitochondrial marker (e.g., Tom20) and a nuclear stain (e.g., DAPI).

-

Images are acquired using high-content microscopy.

-

Image analysis software is used to quantify the co-localization of GFP-PRKN with the mitochondrial marker, indicating PRKN recruitment.

-

-

Data Analysis: The percentage of cells showing PRKN recruitment is plotted against the concentration of this compound to determine the EC50 value.

Caption: Workflow for the PRKN Recruitment Assay.

In Vivo Model: Drosophila melanogaster

-

Model: Flies expressing a mitochondrial marker, often used in models of paraquat-induced mitochondrial toxicity, which mimics aspects of Parkinson's disease.

-

Methodology:

-

Drosophila are raised on a standard diet supplemented with this compound or a control.

-

Mitochondrial dysfunction is induced by exposing the flies to paraquat.

-

Motor function is assessed using climbing assays (negative geotaxis).

-

Longevity of the flies is monitored.

-

Fly brains can be dissected and imaged to observe lysosomal degradation of mitochondria.

-

-

Significance: This in vivo model allows for the assessment of the therapeutic potential of this compound to rescue behavioral deficits associated with mitochondrial dysfunction.[5]

Synthesis and Derivatization

This compound is a valuable building block in medicinal chemistry. It can be synthesized and also serve as a precursor for a variety of derivatives. For example, it has been used as a starting material in the synthesis of novel compounds with potential inhibitory activity against neuroendocrine prostate cancer cells.[11] The carboxylic acid group at the 6-position is amenable to various chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Future Directions and Potential Applications

The discovery of this compound's role in promoting mitophagy opens up exciting avenues for therapeutic development, particularly for neurodegenerative diseases like Parkinson's. Future research should focus on:

-

Elucidating the precise molecular target: Identifying the direct protein target of this compound will be crucial for understanding its mechanism of action.

-

Pharmacokinetic and pharmacodynamic studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary for its development as a drug candidate.

-

Exploring other therapeutic areas: Given the broad activities of isoquinoline alkaloids, it is plausible that this compound may have other biological effects, such as anti-inflammatory or anticancer activities, which warrant investigation.

-

Lead optimization: The isoquinoline-6-carboxylate scaffold can be chemically modified to improve potency, selectivity, and drug-like properties.

Conclusion

This compound has emerged from the broad class of isoquinoline alkaloids as a compound with a specific and highly relevant biological activity: the induction of PRKN-mediated mitophagy. This finding, supported by quantitative in vitro data and in vivo evidence, positions it as a promising lead compound for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides the foundational knowledge for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. PRKN/parkin-mediated mitophagy is induced by the probiotics Saccharomyces boulardii and Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PRKN/parkin-mediated mitophagy is induced by the probiotics Saccharomyces boulardii and Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]

- 10. Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Exploring Derivatives of Methyl Isoquinoline-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] This structural core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] Functionalization of the isoquinoline ring system, particularly with a carboxylate group, offers a versatile platform for the development of novel therapeutic agents. Methyl isoquinoline-6-carboxylate, as a key intermediate, provides a valuable starting point for the synthesis of a multitude of derivatives with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.[3][4] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of derivatives based on the this compound core.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic strategies, including the Bischler-Napieralski and Pictet-Spengler reactions, followed by aromatization and functional group manipulation.[3] A generalized synthetic workflow is presented below.

Representative Derivatives and Quantitative Data

While extensive public data on a wide array of this compound derivatives is limited, the following table presents a representative set of hypothetical derivatives to illustrate potential modifications and their associated data. These examples are based on common synthetic transformations and plausible biological activities observed in related isoquinoline compounds.

| Compound ID | R1 Substituent (Position 1) | R2 Substituent (Position 3) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IC₅₀ (µM) vs. Target X |

| MI-01 | H | H | - | 78-80 | 8.5 (s, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.7 (t, 1H), 4.0 (s, 3H) | >100 |

| MI-02 | Phenyl | H | 85 | 155-157 | 8.3 (d, 1H), 8.0 (d, 1H), 7.8-7.5 (m, 7H), 4.0 (s, 3H) | 15.2 |

| MI-03 | H | NH₂ | 78 | 198-200 | 8.1 (d, 1H), 7.9 (d, 1H), 7.6 (s, 1H), 6.5 (s, 2H), 4.0 (s, 3H) | 25.8 |

| MI-04 | 4-Fluorophenyl | Cl | 65 | 176-178 | 8.4 (d, 1H), 8.1 (s, 1H), 7.7-7.2 (m, 5H), 4.1 (s, 3H) | 5.7 |

| MI-05 | H | Morpholino | 72 | 162-164 | 8.2 (d, 1H), 7.9 (d, 1H), 7.5 (s, 1H), 4.0 (s, 3H), 3.8 (t, 4H), 3.4 (t, 4H) | 12.1 |

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-methyl-isoquinoline-6-carboxylate Derivatives (Representative Example: MI-02)

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

-

Palladium(II) acetate (0.05 eq)

-

Triphenylphosphine (0.1 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add this compound, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-methyl-isoquinoline-6-carboxylate derivative.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase (Target X).

Materials:

-

Recombinant human kinase (Target X)

-

Kinase buffer

-

ATP

-

Substrate peptide

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White 384-well plates

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds, kinase, and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Potential Signaling Pathway Modulation

Based on the known activities of various isoquinoline derivatives, compounds derived from this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, biologically active molecules. The versatility of the isoquinoline core, combined with the reactivity of the methyl ester, allows for the synthesis of a diverse library of derivatives. Future research should focus on the systematic exploration of substitutions at various positions of the isoquinoline ring to establish clear structure-activity relationships. The development of potent and selective inhibitors targeting specific enzymes or receptors will be crucial for advancing these compounds into preclinical and clinical development. Further investigation into their mechanisms of action and pharmacokinetic properties will be essential to unlock their full therapeutic potential.

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

CAS number and molecular structure of methyl isoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl isoquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, structural features, and synthetic pathways. While detailed experimental protocols and extensive biological activity data are not widely available in peer-reviewed literature, this guide summarizes the current state of knowledge to support further research and development efforts.

Compound Identification and Molecular Structure

This compound is an ester derivative of isoquinoline-6-carboxylic acid. Its fundamental properties are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 173089-82-2 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C=NC=C2 | [2] |

| InChI | InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3 | [2] |

| InChIKey | UVPWZEOLHRROQK-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for this compound are limited in publicly accessible databases. The following table includes predicted data and data reported in patent literature. Caution is advised with the reported ¹H NMR data as the multiplicities and integrations may contain inconsistencies.

| Property | Data | Source |

| Predicted XlogP | 2.1 | [2] |

| Predicted Collision Cross Section ([M+H]⁺) | 137.1 Ų | [2] |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.33 (s, 1H), 8.62 (d, J=2 Hz, 1H), 8.58 (s, 2H), 8.18 (dd, J₁=2 Hz, J₂=8 Hz, 1H), 8.05 (d, J=2 Hz, 1H) | [3] |

Note: The provided ¹H NMR data from the patent literature should be verified experimentally.

Synthesis of this compound

A synthetic route for this compound has been described in patent literature, starting from 6-bromoisoquinoline. The following protocol is an interpretation of the described method.

Experimental Protocol: Synthesis from 6-Bromoisoquinoline

This synthesis is a two-step process involving a palladium-catalyzed carbonylation followed by esterification.

Step 1: Synthesis of Isoquinoline-6-carboxylic acid

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-bromoisoquinoline and sodium acetate (1.3 equivalents) in a 1:1 mixture of DMF and methanol.

-

Catalyst Addition: Add a catalytic amount of Pd(OAc)₂ and PPh₃ to the solution.

-

Carbonylation: Pressurize the vessel with carbon monoxide (3 bar) and heat the reaction mixture to 95-105 °C.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Work-up: After cooling, filter the reaction mixture. The filtrate can be concentrated and the residue dissolved in ethyl acetate, washed with water, dried, and concentrated.

Step 2: Esterification to this compound

The direct synthesis of the methyl ester is also alluded to in the patent by using methanol as a solvent in the carbonylation step.[3] A standard esterification of the resulting carboxylic acid can also be performed.

-

Esterification: Dissolve the crude isoquinoline-6-carboxylic acid in methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Reaction: Heat the mixture to reflux and monitor for the completion of the reaction.

-

Isolation: After completion, neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the product with a suitable organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Biological Activity

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5][6] However, specific biological activity studies for this compound are not extensively reported in the scientific literature. The functionalization at the C-6 position with a carboxamide group, a close analog of the methyl ester, has been noted as a key interaction point with biological targets.[7] This suggests that this compound could serve as a valuable intermediate for the synthesis of biologically active compounds or as a candidate for biological screening itself.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of isoquinoline-6-carbaldehyde, which involves this compound as a key intermediate as described in patent CN104370813A.

Caption: Synthetic pathway to Isoquinoline-6-carbaldehyde.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental validation of the presented data is encouraged to facilitate its application in drug discovery and materials science.

References

- 1. This compound | 173089-82-2 [chemicalbook.com]

- 2. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]

- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of Methyl Isoquinoline-6-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. Many isoquinoline alkaloids have been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and autophagy. This guide provides a detailed overview of the preliminary in vitro screening process to assess the cytotoxic potential of methyl isoquinoline-6-carboxylate.

Data Presentation: Hypothetical Cytotoxic Activity

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound against a panel of human cancer cell lines. This data is illustrative and intended to provide a template for presenting experimental findings.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | 25.8 ± 3.1 |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 2.5 |

| HeLa | Cervical Cancer | 48 | 32.5 ± 4.0 |

| HepG2 | Hepatocellular Carcinoma | 48 | 19.7 ± 2.8 |

Table 2: Cell Viability of Cancer Cell Lines upon Treatment with this compound

| Concentration (µM) | A549 (% Viability) | MCF-7 (% Viability) | HeLa (% Viability) | HepG2 (% Viability) |

| 1 | 95.3 ± 4.2 | 92.1 ± 3.8 | 96.8 ± 4.5 | 94.5 ± 3.9 |

| 10 | 68.7 ± 5.1 | 55.4 ± 4.3 | 75.2 ± 5.5 | 62.1 ± 4.8 |

| 25 | 49.2 ± 3.9 | 30.1 ± 3.1 | 52.8 ± 4.1 | 45.3 ± 3.7 |

| 50 | 22.5 ± 2.8 | 12.8 ± 2.0 | 28.4 ± 3.2 | 20.9 ± 2.5 |

| 100 | 8.1 ± 1.5 | 4.5 ± 1.1 | 10.3 ± 1.8 | 7.6 ± 1.4 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

-

Cell Seeding and Treatment: Cells are seeded and treated in a 96-well plate as described for the MTT assay.

-

Controls: Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the 48-hour incubation, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

-

LDH Reaction: The LDH reaction mixture (as per the manufacturer's instructions) is added to each well containing the supernatant.

-

Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Mandatory Visualizations

Signaling Pathways

The cytotoxicity of many isoquinoline derivatives is mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Below are diagrams of commonly implicated pathways.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: Intrinsic apoptosis signaling pathway.

Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Methodological & Application

Application Notes and Protocols for Methyl Isoquinoline-6-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that serve as a crucial scaffold in medicinal chemistry due to their diverse and significant pharmacological activities.[1] The isoquinoline core is a privileged structure found in numerous natural products and synthetic bioactive molecules.[1][2] Methyl isoquinoline-6-carboxylate, as a derivative, holds potential as a key intermediate and a pharmacologically active agent. The ester functionality at the 6-position provides a site for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis, derivatization, and biological evaluation based on methodologies applied to closely related isoquinoline analogs.

Synthesis and Derivatization

This compound can be synthesized through various established methods for isoquinoline ring formation followed by esterification, or by direct carboxylation and subsequent esterification of the isoquinoline core. One common approach involves the Pomeranz–Fritsch reaction.[3]

Protocol 1: Synthesis of Isoquinoline-6-carboxylic Acid (a precursor)

A common precursor for this compound is isoquinoline-6-carboxylic acid. Its synthesis can be achieved through the oxidation of 6-methylisoquinoline.

Materials:

-

6-Methylisoquinoline

-

Potassium permanganate (KMnO4)

-

Sodium carbonate (Na2CO3)

-

Sulfuric acid (H2SO4)

-

Sodium bisulfite (NaHSO3)

-

Dichloromethane (CH2Cl2)

-

Methanol (CH3OH)

-

Water (H2O)

Procedure:

-

Dissolve 6-methylisoquinoline in water containing sodium carbonate.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature below 40°C.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove manganese dioxide.

-

Acidify the filtrate with sulfuric acid to precipitate the isoquinoline-6-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure isoquinoline-6-carboxylic acid.

Protocol 2: Esterification to this compound

Materials:

-

Isoquinoline-6-carboxylic acid

-

Methanol (CH3OH)

-

Thionyl chloride (SOCl2) or a catalytic amount of concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure (using Thionyl Chloride):

-

Suspend isoquinoline-6-carboxylic acid in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

Stir the reaction mixture at room temperature for several hours, then reflux for 2-3 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield this compound. Purify by column chromatography if necessary.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in publicly available literature, the isoquinoline scaffold is associated with a broad range of pharmacological activities. Derivatives of isoquinoline have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][4][5] The methyl ester group in this compound offers metabolic stability, making it a valuable moiety in drug design.[6]

Anticancer Activity

Numerous isoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms of action include the inhibition of topoisomerase I and the disruption of microtubule dynamics.[7]

Antimicrobial Activity

Isoquinoline derivatives have been investigated for their antibacterial and antifungal properties.[5][9] They have shown activity against a range of pathogens, including multidrug-resistant strains.[5]

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted for the biological evaluation of this compound and its derivatives.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Add 100 µL of MHB to each well of a 96-well plate.

-

Add 100 µL of the test compound solution (at twice the highest desired concentration) to the first well and perform a two-fold serial dilution across the plate.

-

Add 10 µL of the bacterial inoculum to each well.

-

Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

Quantitative data for isoquinoline derivatives from the literature are summarized below. Note: This data is for related compounds and should be used as a reference for guiding the investigation of this compound.

| Compound Class | Biological Activity | Target/Cell Line | IC50 / MIC (µM) | Reference |

| Tricyclic Isoquinoline Derivative (8d) | Antibacterial | Staphylococcus aureus | 16 µg/mL | [9] |

| Tricyclic Isoquinoline Derivative (8d) | Cytotoxicity | HEp-2 cells | 125 | [9] |

| Pyrrolo[2,1-a]isoquinoline (Lamellarin D) | Cytotoxicity | Various cancer cell lines | 0.038 - 0.110 | [7] |

| 2-amino quinoline-6-carboxamide (13c) | mGluR1 Antagonism | - | 2.16 | [10] |

| Sanguinarine (Isoquinoline Alkaloid) | Cytotoxicity | FaDu, SCC-25, MCF-7, MDA-MB-231 | 0.11 - 0.54 µg/mL | [8] |

| Chelerythrine (Isoquinoline Alkaloid) | Cytotoxicity | FaDu, SCC-25, MCF-7, MDA-MB-231 | 0.14 - 0.46 µg/mL | [8] |

Visualizations

Logical Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound.

Potential Signaling Pathway Inhibition

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 8. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

Application Notes and Protocols: Synthesis and Evaluation of Novel Isoquinoline-Based Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of novel isoquinoline-based compounds as potential pharmaceutical agents. The focus is on anticancer applications, particularly those involving the modulation of the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for synthesis and key biological assays are provided, along with quantitative data to facilitate the comparison of compound efficacy.

Data Presentation: Anticancer Activity of Novel Isoquinoline Derivatives

The following tables summarize the in vitro anticancer activity of representative novel isoquinoline-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Cytotoxicity of Substituted Tetrahydroisoquinoline Derivatives

| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |

| 15a | H | MCF-7 | 74 | [1] |

| 15b | Phenyl | MCF-7 | 21 | [1] |

| MDA-MB-231 | 22 | [1] | ||

| 15c | N,N-dimethylaminophenyl | MCF-7 | 7 | [1] |

| MDA-MB-231 | 21 | [1] | ||

| U251 | 36 | [1] |

Table 2: Anticancer Activity of Various Isoquinoline Scaffolds

| Compound ID | Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Isoquinoline-Coumarin Hybrid | A549 | 1.43 | [1] |

| 1b | Isoquinoline-Coumarin Hybrid | A549 | 1.75 | [1] |

| 1c | Isoquinoline-Coumarin Hybrid | A549 | 3.93 | [1] |

| 3 | N-(3-morpholinopropyl)-substituted benzo[2][3]indolo[3,4-c]isoquinoline | Mean GI50 | 0.039 | [1] |

| 26a | 5,6,7,8-Tetrahydroisoquinoline | HEPG2 | 31 µg/mL | [1] |

| 27a | 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline | HCT116 | 50 µg/mL | [1] |

| 28b | 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline | HCT116 | 49 µg/mL | [1] |

Experimental Protocols

Synthesis of Novel Isoquinoline Derivatives

This protocol describes a classical method for constructing the dihydroisoquinoline core, a common precursor for more complex derivatives.

-

Amide Formation: A solution of the appropriate β-phenylethylamine (1.0 eq) and an acylating agent (e.g., acetyl chloride, 1.1 eq) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature. A base (e.g., triethylamine, 1.2 eq) is added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acyl-β-phenylethylamine.

-

Cyclization: The crude amide from the previous step is dissolved in a suitable solvent (e.g., toluene). A dehydrating/cyclizing agent (e.g., phosphorus pentoxide (1.5 w/w) and phosphorus oxychloride (3 eq)) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with ice water. The aqueous layer is basified with a suitable base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-methyl-3,4-dihydroisoquinoline.

This protocol outlines the synthesis of more complex tricyclic isoquinoline structures with potential antibacterial activity.

-

A solution of a 1-methyl-3,4-dihydroisoquinoline derivative (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) in a suitable solvent (e.g., methanol) is stirred at room temperature.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the tricyclic pyrrolo[2,1-a]isoquinoline derivative.

Biological Evaluation Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the isoquinoline derivatives (typically in a logarithmic dilution series) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol is used to investigate the effect of isoquinoline compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

-

Cell Lysis: Cancer cells are treated with the test compound for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of the compound on protein activation.

Visualizations

Signaling Pathway

Experimental Workflow

References

- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 4. researchgate.net [researchgate.net]

Methyl Isoquinoline-6-Carboxylate: A Versatile Intermediate in the Synthesis of Potent Enzyme Inhibitors

Introduction: Methyl isoquinoline-6-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the development of various enzyme inhibitors. The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This application note will detail the role of this compound as a precursor to potent inhibitors of Rho-associated coiled-coil containing kinase (ROCK) and phosphodiesterases (PDEs), providing protocols for its synthesis and subsequent elaboration into active pharmaceutical ingredients.

Target Enzyme Families and Signaling Pathways

Isoquinoline derivatives have demonstrated significant inhibitory activity against several key enzyme families implicated in various diseases.

1. Rho-associated coiled-coil containing kinase (ROCK): ROCK is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. Its signaling pathway is involved in processes such as cell adhesion, motility, contraction, and proliferation. Dysregulation of the ROCK signaling pathway is associated with cardiovascular diseases (e.g., hypertension), cancer, and glaucoma. Inhibitors of ROCK, such as fasudil, have been clinically approved for the treatment of cerebral vasospasm. The isoquinoline core is a key feature of many ROCK inhibitors.

2. Phosphodiesterases (PDEs): PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signal transduction pathways. By regulating the levels of these second messengers, PDEs are involved in a multitude of physiological processes, including inflammation, smooth muscle relaxation, and neurotransmission. Isoquinoline-based structures have been explored for the development of selective PDE inhibitors, particularly for PDE4 and PDE5, which are targets for inflammatory diseases and erectile dysfunction, respectively.

Synthesis of the Isoquinoline Core Intermediate

The synthesis of the methyl isoquinolinecarboxylate core is a critical first step. The following protocol is adapted from the synthesis of a closely related isomer, methyl isoquinoline-5-carboxylate, and is representative of the general approach.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

-

6-Bromoisoquinoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium acetate (NaOAc)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a high-pressure reaction vessel, dissolve 6-bromoisoquinoline in a 1:1 mixture of DMF and methanol.

-

To this solution, add sodium acetate, palladium(II) acetate, and triphenylphosphine.

-

Pressurize the vessel with carbon monoxide gas (e.g., 3 bar) and heat the reaction mixture (e.g., to 95-105 °C).

-

Maintain the reaction under these conditions for several hours (e.g., 15 hours), monitoring the progress by a suitable analytical technique such as LC-MS.

-

After completion, cool the reaction mixture and filter it through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Elaboration into Active Enzyme Inhibitors

This compound can be further modified to synthesize potent enzyme inhibitors. A common strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines.

Protocol 2: General Procedure for the Synthesis of Isoquinoline-6-carboxamide Derivatives

Step 1: Hydrolysis of this compound

-

Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield isoquinoline-6-carboxylic acid.

Step 2: Amide Coupling

-

Dissolve isoquinoline-6-carboxylic acid in a suitable aprotic solvent, such as DMF.

-

Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Add the desired amine component to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the final compound by chromatography.

Quantitative Data for Isoquinoline-Based Inhibitors

| Compound ID | Target Enzyme | IC₅₀ (µM) |

| LASSBio-2065 | ROCK1 | 3.1 |

| ROCK2 | 3.8 | |

| Fasudil (Reference) | ROCK1 | Not Reported |

| ROCK2 | 0.33 |

Data adapted from a study on novel isoquinoline N-sulphonylhydrazones as ROCK inhibitors.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of enzyme inhibitors. Its stable heterocyclic core provides a rigid scaffold that can be readily functionalized to interact with the active sites of various enzymes, including ROCK and PDEs. The synthetic protocols outlined in this application note provide a foundation for researchers and drug development professionals to explore the potential of this compound in the discovery of novel therapeutics. The provided data on related isoquinoline inhibitors highlight the promise of this chemical class in achieving high-potency enzyme inhibition.

A Step-by-Step Guide to the Pomeranz–Fritsch Synthesis of Isoquinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The Pomeranz–Fritsch synthesis, a classical name reaction, and its subsequent modifications, offer a direct and versatile route to this important heterocyclic motif. This document provides detailed application notes and experimental protocols for the Pomeranz–Fritsch synthesis and its key variations, designed to guide researchers in the successful synthesis of isoquinoline derivatives.

Introduction

First described by Cäsar Pomeranz and Paul Fritsch in 1893, the synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[1] The reaction typically proceeds in two main stages: the formation of a Schiff base (benzalaminoacetal) from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, followed by an intramolecular electrophilic cyclization onto the aromatic ring under acidic conditions.[1]

While the classical Pomeranz–Fritsch reaction is effective, it can be limited by harsh acidic conditions and variable yields.[1] Consequently, several modifications have been developed to improve the reaction's scope and efficiency, notably the Schlittler-Muller and Bobbitt modifications.

Reaction Mechanism and Key Modifications

The general mechanism of the Pomeranz–Fritsch reaction involves the formation of a benzalaminoacetal intermediate, which then undergoes an acid-catalyzed cyclization. The reaction is highly dependent on the nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the cyclization and leading to higher yields.[1]

Key Modifications:

-

Schlittler-Muller Modification: This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, providing a route to C1-substituted isoquinolines.[2]

-

Bobbitt Modification: This approach involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, which then undergoes acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[2]

Data Presentation: Reaction Yields

The yield of the Pomeranz–Fritsch synthesis is influenced by factors such as the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. The following tables summarize representative yields for the synthesis of various substituted isoquinolines.

Table 1: Pomeranz-Fritsch Synthesis of Substituted Isoquinolines

| Benzaldehyde Derivative | Aminoacetal | Acid Catalyst | Product | Yield (%) | Reference |

| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | HCl | 6,7-Dimethoxyisoquinoline | High | [1] |

| 3-Ethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 7-Ethoxyisoquinoline | 80 | [3] |

| 3,4-Methylenedioxybenzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 6,7-Methylenedioxyisoquinoline | Moderate | [3] |

| 3-Hydroxybenzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 7-Hydroxyisoquinoline | Low | [3] |

Table 2: Schlittler-Muller Modification for 1-Substituted Isoquinolines

| Benzylamine Derivative | Glyoxal Acetal | Acid Catalyst | Product | Yield (%) | Reference |

| α-Methylbenzylamine | Glyoxal diacetal | H₂SO₄ | 1-Methylisoquinoline derivative | Moderate | [3] |

Table 3: Bobbitt Modification for Tetrahydroisoquinolines

| Benzaldehyde Derivative | Aminoacetal | Reaction Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | 2,2-Diethylethylamine | 1. Hydrogenation (Raney Ni) 2. HCl | 1,2,3,4-Tetrahydroisoquinoline | Good | [4] |

| Substituted Benzaldehydes | Aminoacetaldehyde acetal | 6N HCl | 4-Hydroxytetrahydroisoquinoline | Variable | [3] |

Experimental Protocols

Protocol 1: Standard Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline[1]

This protocol describes a modified procedure that provides a high yield of 6,7-dimethoxyisoquinoline.

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Aminoacetaldehyde dimethyl acetal

-

Tosyl chloride

-

Sodium borohydride

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Toluene

Procedure:

-

Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to azeotropically remove water until the reaction is complete (monitor by TLC).

-

Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.

-

Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.

-

Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step.

-

Work-up: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.

Protocol 2: General Procedure for the Bobbitt Modification to Synthesize 1,2,3,4-Tetrahydroisoquinolines[4]

This protocol outlines the general steps for the Bobbitt modification.

Materials:

-

Benzaldehyde derivative

-

2,2-Dialkoxyethylamine

-

Hydrogenation catalyst (e.g., Raney Nickel)

-

Hydrogen gas

-

Acid (e.g., Hydrochloric acid)

-

Appropriate solvents

Procedure:

-

Formation and Hydrogenation of the Benzalaminoacetal:

-

Condense the benzaldehyde derivative with the 2,2-dialkoxyethylamine to form the benzalaminoacetal (Schiff base).

-

Hydrogenate the C=N double bond of the benzalaminoacetal in the presence of a suitable catalyst (e.g., Raney Nickel) to form the corresponding saturated amine.

-

-

Acid-Catalyzed Cyclization:

-

Treat the resulting amine with an acid (e.g., concentrated HCl) to induce cyclization. This step involves the removal of an alcohol molecule.

-

-

Second Hydrogenation/Reduction:

-

The intermediate formed in the cyclization step is then hydrogenated to yield the final 1,2,3,4-tetrahydroisoquinoline product.

-

Mandatory Visualizations

Caption: Generalized mechanism of the Pomeranz-Fritsch reaction.

Caption: A typical experimental workflow for the Pomeranz-Fritsch synthesis.

Caption: Logical relationship of key Pomeranz-Fritsch modifications.

References

Laboratory procedure for the Bischler–Napieralski isoquinoline synthesis

Introduction

The Bischler–Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates.[1][2][3] First reported in 1893 by August Bischler and Bernard Napieralski, this reaction proceeds via an intramolecular electrophilic aromatic substitution.[1][3][4] The resulting dihydroisoquinolines are pivotal intermediates that can be readily oxidized to form fully aromatic isoquinolines or reduced to tetrahydroisoquinolines.[1][5] The isoquinoline core is a prevalent motif in a vast array of natural products, particularly alkaloids, and medicinally significant compounds, making this synthesis highly valuable in drug development and total synthesis.[2][6]

The reaction is typically conducted under refluxing acidic conditions and requires a strong dehydrating or condensing agent.[1][3][7] Commonly employed reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[1][2][7][8] The success of the cyclization is significantly influenced by the electronic nature of the aromatic ring; electron-donating substituents enhance the ring's nucleophilicity and facilitate the reaction.[4][6][7] For substrates with less activated or electron-deficient aromatic rings, more forceful conditions, such as the use of P₂O₅ in refluxing POCl₃, are often necessary.[1][3][4][9][10]

Mechanism

Two primary mechanistic pathways have been proposed for the Bischler–Napieralski reaction.[1][3][9] The key difference lies in the timing of the elimination of the amide's carbonyl oxygen.[1][9]

-

Mechanism I involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization, followed by elimination to form the imine.[1][3][7]

-

Mechanism II , which is more commonly accepted, proposes the initial formation of a highly electrophilic nitrilium ion intermediate.[1][7][8] This intermediate then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[6]

Different reaction conditions may favor one mechanism over the other.[1][7] A potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives, particularly when the nitrilium ion intermediate is stabilized.[4][8]

Experimental Protocols